4-(bromomethyl)naphthalene-1-carboxylic Acid

概要

説明

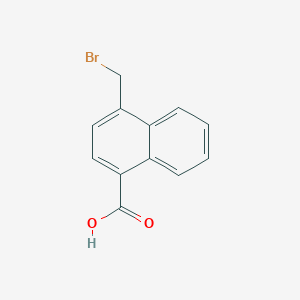

4-(bromomethyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H9BrO2 and a molecular weight of 265.10 g/mol . . It is characterized by a bromomethyl group attached to the naphthalene ring, which is further connected to a carboxylic acid group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)naphthalene-1-carboxylic acid typically involves the bromination of naphthalene derivatives. One common method is the bromination of 4-methylnaphthalene followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-(bromomethyl)naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoic acid derivatives.

Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, naphthoic acids, and alcohols .

科学的研究の応用

Synthesis of Specialty Chemicals

This compound serves as a key intermediate in the synthesis of various specialty chemicals, particularly naphthalene derivatives utilized in dyes and pigments. Its unique structure allows for modifications that enhance the properties of the resulting products, making it valuable in industrial applications .

Pharmaceutical Development

This compound is employed in drug development, especially for creating compounds that target specific biological pathways. Its bromomethyl group can enhance bioactivity, making it suitable for developing new therapeutic agents against diseases such as cancer and inflammation .

Polymer Chemistry

In polymer chemistry, this compound is used to formulate advanced polymers that exhibit improved thermal stability and mechanical strength. These properties are critical for applications in the plastics industry, where durability and performance are paramount .

Research in Organic Synthesis

As a reagent in organic synthesis, this compound enables researchers to construct complex molecules with precision. This capability is essential for advancing chemical research and innovation, particularly in creating novel compounds with desired functionalities .

Recent studies have highlighted the biological activities of this compound:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, potentially serving as a candidate for antibiotic development.

- Cytotoxicity Studies: It has shown the ability to induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. Notably, its efficacy varies across different cell types, suggesting selective targeting capabilities.

- Enzyme Inhibition: The compound has been evaluated for its inhibitory effects on enzymes related to cancer progression, which could lead to reduced energy supply for rapidly proliferating cells.

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of naphthalene derivatives indicated that this compound demonstrated potent activity against pathogenic bacteria, with IC50 values suggesting its potential as a new antibiotic agent.

Case Study 2: Cytotoxicity in Cancer Research

Comparative studies revealed significant cytotoxic effects against HepG2 (liver cancer) and HT-29 (colorectal cancer) cell lines, with IC50 values below 10 μM. These findings support its potential therapeutic applications in oncology.

Case Study 3: Toxicological Assessment in Zebrafish

Research involving zebrafish embryos indicated abnormal heart development at lower concentrations of the compound. This highlights the importance of evaluating environmental impacts and safety profiles when considering its applications.

作用機序

The mechanism of action of 4-(bromomethyl)naphthalene-1-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules . This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .

類似化合物との比較

4-(bromomethyl)naphthalene-1-carboxylic acid can be compared with other brominated naphthalene derivatives, such as:

4-bromonaphthalene-1-carboxylic acid: Lacks the methyl group, leading to different reactivity and applications.

1-bromo-4-methylnaphthalene: Does not have the carboxylic acid group, affecting its solubility and chemical behavior.

The uniqueness of this compound lies in its combination of the bromomethyl and carboxylic acid groups, which provide a versatile platform for various chemical transformations and applications .

生物活性

4-(Bromomethyl)naphthalene-1-carboxylic acid (BMNCA) is a compound characterized by its unique structure, which includes a bromomethyl group attached to a naphthalene ring and a carboxylic acid functional group. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of BMNCA, supported by various studies and data.

BMNCA has the molecular formula C₁₂H₉BrO₂ and a molecular weight of 271.1 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of BMNCA. The compound has demonstrated significant activity against various bacterial strains, both Gram-positive and Gram-negative.

- Minimum Inhibitory Concentration (MIC) values were reported in the range of 250-500 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial action is believed to result from membrane disruption, leading to cell lysis. Studies indicate that BMNCA may permeabilize bacterial membranes in a concentration-dependent manner .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250-500 |

| Escherichia coli | 250-500 |

| Pseudomonas aeruginosa | 250-500 |

Anticancer Activity

Research has also highlighted the potential of BMNCA as an anticancer agent.

- In vitro assays have shown that BMNCA exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells.

- The cytotoxicity is dose-dependent, with IC₅₀ values indicating significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 30 |

| HT-29 | 25 |

The mechanism by which BMNCA exerts its biological effects is multifaceted:

- Induction of Apoptosis : Studies indicate that BMNCA can trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the activation of caspases and alterations in Bcl-2 family protein expression .

- Cell Cycle Arrest : BMNCA has been shown to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cell division and promoting apoptosis .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, leading to increased ROS levels within cells, further contributing to its cytotoxic effects .

Case Studies

A notable study evaluated the effects of BMNCA on different cancer cell lines:

- Study Design : Cancer cells were treated with varying concentrations of BMNCA over 48 hours.

- Results : Significant morphological changes were observed, including cell shrinkage and nuclear fragmentation, indicative of apoptosis.

特性

IUPAC Name |

4-(bromomethyl)naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUUDRJMMXKEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450574 | |

| Record name | 4-(bromomethyl)naphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30236-02-3 | |

| Record name | 4-(bromomethyl)naphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。